2'-Chloro-2-hydroxy-4'-methoxyacetophenone is an organic compound classified as a substituted acetophenone, specifically a chloro-substituted phenolic ketone. It is characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the aromatic ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized from various precursors, including 4-methoxyacetophenone and chlorinated phenolic compounds. Its synthesis is often explored in the context of developing pharmaceuticals with specific biological activities.
The synthesis of 2'-chloro-2-hydroxy-4'-methoxyacetophenone can be achieved through several methods:
The molecular structure of 2'-chloro-2-hydroxy-4'-methoxyacetophenone can be represented as follows:
The structural representation can be visualized using SMILES notation: COC1=CC=C(C(C)=O)C(O)=C1Cl.
The chemical reactivity of 2'-chloro-2-hydroxy-4'-methoxyacetophenone includes:
The mechanism of action for compounds like 2'-chloro-2-hydroxy-4'-methoxyacetophenone often involves interaction with biological targets such as enzymes or receptors. Specific pathways may include:
The physical and chemical properties of 2'-chloro-2-hydroxy-4'-methoxyacetophenone include:
| Property | Value |
|---|---|
| Appearance | White to yellowish crystals |
| Melting Point | Approximately 48–50 °C |
| Boiling Point | Not specified |
| Density | Approximately 1.310 g/cm³ |
| Solubility | Soluble in ethanol and methanol; slightly soluble in water |
| Flash Point | >230 °F |
| pKa | Predicted around 9.79 |
These properties indicate that the compound is stable under normal conditions but may require careful handling due to its reactive functional groups .
2'-Chloro-2-hydroxy-4'-methoxyacetophenone has several scientific uses:
2'-Chloro-2-hydroxy-4'-methoxyacetophenone (CAS RN: Not explicitly listed in search results, but structurally related to 68301-59-7 and 552-41-0) is a halogenated derivative of hydroxy-methoxyacetophenone. Its systematic IUPAC name is 1-(2-chloro-4-hydroxy-5-methoxyphenyl)ethan-1-one, reflecting the positions of the chlorine (−Cl), hydroxyl (−OH), and methoxy (−OCH₃) substituents on the acetophenone backbone. The carbonyl group at the 1-position and the phenol group at the 2-position are key reactive sites [9].
This compound exhibits distinct properties due to ortho-chloro and para-methoxy substituents relative to the phenolic hydroxyl group. The electron-withdrawing chlorine atom influences the acidity of the adjacent phenol (predicted pKa ~7–8) [9], while the para-methoxy group donates electrons, moderating the ring’s electrophilicity. This electronic interplay affects reactivity in synthesis and binding interactions, as observed in related compounds like 4'-chloro-2-hydroxyacetophenone (CAS 68301-59-7) [5] [9].
Though less studied than its non-chlorinated analog (paeonol, CAS 552-41-0), this chloro-derivative serves as:
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0